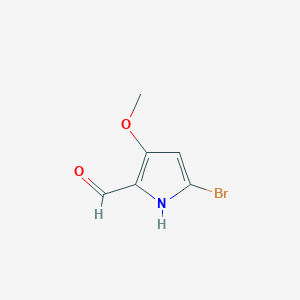

5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-2-6(7)8-4(5)3-9/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPPJJDZYATJFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC(=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (CAS: 803712-69-8) in Advanced Therapeutics and Fluorophore Synthesis

Executive Summary

The synthesis of complex polypyrrolic architectures—ranging from antimalarial prodiginines to highly fluorescent BODIPY dyes—relies heavily on the precise functionalization of monopyrrole building blocks. Among these, 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (CAS: 803712-69-8) stands out as a highly versatile, trifunctional synthon[1]. This technical guide explores the structural rationale, synthetic protocols, and downstream applications of this critical intermediate, providing a mechanistic roadmap for researchers in medicinal chemistry and chemical biology.

Structural Rationale and Physicochemical Profiling

Understanding the reactivity of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde requires an analysis of its highly tuned electronic distribution[2]:

-

2-Formyl Group (-CHO): Acts as an electrophilic center tailored for acid-catalyzed Knoevenagel-type condensations with nucleophilic α-free pyrroles.

-

3-Methoxy Group (-OCH₃): An electron-donating group that increases the nucleophilicity of the pyrrole core. Crucially, it provides a hydrogen-bond acceptor motif essential for the biological activity of prodigiosin analogs, optimizing their ability to act as transmembrane anion transporters[3].

-

5-Bromo Group (-Br): A selective, inductively withdrawing handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). It allows for late-stage C-ring installation without disrupting the delicate dipyrromethene core.

Quantitative Data Summary

Table 1: Physicochemical Properties of 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde

| Property | Value | Causality / Strategic Significance |

| CAS Number | 803712-69-8 | Primary chemical identifier for procurement and database indexing[1]. |

| Molecular Formula | C₆H₆BrNO₂ | Dictates the exact mass (202.958 g/mol ) for High-Resolution Mass Spectrometry (HRMS) validation[2]. |

| Molecular Weight | 204.02 g/mol | Low molecular weight ensures high atom economy in multi-step syntheses[1]. |

| Hydrogen Bond Donors | 1 (Pyrrole NH) | Essential for binding pocket anchoring in target proteins (e.g., Bcl-2 family)[4]. |

| Hydrogen Bond Acceptors | 2 (-CHO, -OCH₃) | Facilitates transmembrane transport and target coordination[3]. |

Self-Validating Synthetic Workflows

The primary utility of CAS 803712-69-8 lies in its conversion to dipyrromethene intermediates (such as CAS: 1402650-02-5), which serve as the bifurcation point for synthesizing either BODIPY fluorophores or prodigiosin-based therapeutics[5].

Protocol 1: Acid-Catalyzed Condensation to Dipyrromethene (CAS: 1402650-02-5)

Objective: Synthesize 2-((5-bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-4-ethyl-3,5-dimethyl-1H-pyrrole.

-

Step 1: Reagent Preparation. Dissolve 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (1.0 eq) and 2,4-dimethyl-3-ethylpyrrole (1.05 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere.

-

Causality: Anhydrous DCM prevents the hydrolysis of the highly reactive Vilsmeier-type intermediate formed in the next step. The slight excess of the nucleophilic pyrrole ensures complete consumption of the valuable brominated building block.

-

-

Step 2: Activation. Dropwise addition of Phosphorus oxychloride (POCl₃) (1.2 eq).

-

Causality: POCl₃ activates the formyl oxygen, converting it into a superior leaving group (dichlorophosphate). The 0 °C temperature mitigates exothermic degradation and prevents unwanted oligomerization of the electron-rich pyrroles[5].

-

-

Step 3: Propagation. Stir the reaction mixture at room temperature for exactly 1.0 hour.

-

Causality: The electrophilic carbon is rapidly attacked by the α-position of the nucleophilic pyrrole. The strict 1-hour timeframe is a critical control; extended reaction times lead to porphyrinogen-like macrocycle formation due to the high reactivity of the intermediate[5].

-

-

Step 4: Self-Validation & Isolation. Quench with saturated aqueous NaHCO₃. Monitor via Thin-Layer Chromatography (TLC) on neutral alumina (DCM/Hexane eluent). The product should appear as an intensely colored pink/red spot. Extract and purify via neutral alumina flash chromatography.

-

Causality: NaHCO₃ neutralizes acidic byproducts (HCl, phosphoric acids) without degrading the acid-sensitive dipyrromethene. Neutral alumina is strictly required over standard silica gel to prevent acid-catalyzed decomposition of the highly conjugated product during purification.

-

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Late-stage functionalization of the C5-bromo handle to synthesize prodigiosin analogs.

-

Step 1: Catalyst Complexation. Combine the dipyrromethene intermediate (1.0 eq), an aryl/heteroaryl boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq) in degassed toluene/ethanol.

-

Causality: Degassing is non-negotiable; molecular oxygen rapidly deactivates the Pd(0) catalyst and oxidizes the electron-rich dipyrromethene core[4].

-

-

Step 2: Base Addition. Add aqueous Na₂CO₃ (2.0 eq) and heat to 80 °C.

-

Causality: The biphasic basic medium accelerates the transmetalation step of the catalytic cycle while minimizing protodeboronation of the boronic acid.

-

-

Step 3: Self-Validation. Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: The disappearance of the characteristic bromine isotopic pattern (M and M+2 peaks of equal intensity) in the mass spectrum confirms complete conversion of the starting material.

-

Applications in Drug Discovery & Chemical Biology

The structural motifs derived from CAS 803712-69-8 are central to the development of targeted therapeutics. Obatoclax, a synthetic indolylprodigiosin derivative, utilizes a similar methoxy-pyrrole core to antagonize multiple members of the B-cell lymphoma (Bcl) family of antiapoptotic proteins, triggering apoptosis in hematologic malignancies[4]. In these systems, the methoxy group specifically modulates the pKa of the pyrrole system, optimizing its ability to act as a transmembrane anion transporter, a mechanism deeply tied to its cytotoxicity and antimalarial properties[3].

Pathway Visualization

Caption: Synthetic divergence of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde into BODIPY and Prodigiosins.

References

-

Title: 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde | C6H6BrNO2 | CID 11535780 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: 2-((5-bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-4-ethyl-3,5-dimethyl-1H-pyrrole Source: Molaid Chemical Database URL: [Link]

-

Title: A Scalable Process for the Synthesis of the Bcl Inhibitor Obatoclax Source: Organic Process Research & Development (ACS Publications) URL: [Link]

-

Title: Organic & Biomolecular Chemistry - Synthesis of methylated analogue of prodigiosin Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

- 1. 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde | 803712-69-8 [sigmaaldrich.com]

- 2. 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde | C6H6BrNO2 | CID 11535780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acadiau.ca [acadiau.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-((5-bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-4-ethyl-3,5-dimethyl-1H-pyrrole - CAS号 1402650-02-5 - 摩熵化学 [molaid.com]

Whitepaper: Navigating the Chemical Maze: A Modern Guide to the Discovery and Isolation of Novel Pyrrole Alkaloids

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

Pyrrole alkaloids represent a structurally diverse and pharmacologically significant class of nitrogen-containing heterocyclic compounds.[1] Abundantly found in marine organisms, particularly sponges and their associated microbes, these natural products exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3][4] This guide provides a comprehensive, technically-grounded framework for the successful discovery, isolation, and characterization of novel pyrrole alkaloids. Moving beyond a simple recitation of methods, we delve into the causal logic behind experimental design, from bio-guided discovery strategies to the intricacies of chromatographic separation and spectroscopic elucidation. This document is structured to serve as a field-proven manual for researchers aiming to unlock the therapeutic potential held within this fascinating class of molecules.

The Pyrrole Alkaloid Landscape: Significance and Sources

Pyrrole alkaloids are a major class of marine natural products, distinct from the often-toxic pyrrolizidine alkaloids (PAs) found in terrestrial plants.[1][5][6] Their core structure features one or more pyrrole rings, a five-membered aromatic heterocycle containing a nitrogen atom. This fundamental scaffold is elaborated by nature into an astonishing variety of complex architectures, including simple bromopyrroles, intricate pyrrole-imidazole alkaloids (PIAs), and fused polycyclic systems.[2][7][8]

The marine environment, especially sponges of the genera Agelas, Stylissa, and Axinella, is a prolific source of these compounds.[2][3][9][10] To date, hundreds of pyrrole alkaloids have been isolated from marine sponges, many displaying potent bioactivities that make them compelling leads for drug development.[2][7] For instance, discorhabdins isolated from Latrunculia sponges show promising anticancer activity, while various compounds from Stylissa carteri are potent protein kinase inhibitors.[2][3][9]

The immense structural diversity and biological relevance of these compounds necessitate robust and sophisticated strategies for their discovery and isolation.

Discovery Engine: Strategies for Identifying Bioactive Leads

The initial discovery phase is critical for identifying promising biological sources and prioritizing them for chemical investigation. Modern natural product discovery employs a combination of classic and contemporary approaches.

The Foundational Approach: Bioassay-Guided Fractionation

This classical, yet highly effective, strategy uses a specific biological assay to systematically guide the purification process. The core principle is the iterative separation of a complex mixture (the crude extract) into simpler fractions, with each fraction being tested for the desired biological activity (e.g., cytotoxicity, enzyme inhibition, antimicrobial effect). The most active fractions are then selected for further separation, progressively enriching the active constituent.[2][11][12]

This method ensures that chemical isolation efforts remain focused exclusively on the compounds responsible for the biological activity of interest, making it an efficient and self-validating system. The isolation of anticancer discorhabdins from Latrunculia biformis was successfully guided by cytotoxicity assays against a panel of human cancer cell lines.[2]

Modern Strategies: OSMAC and Genome Mining

While powerful, bioassay-guided fractionation relies on the expression of the target compound under standard laboratory conditions. Many microbial biosynthetic gene clusters remain "silent."

-

OSMAC (One Strain, Many Compounds): This approach systematically alters cultivation parameters (media composition, temperature, aeration, co-cultivation) to awaken dormant metabolic pathways.[13][14] The resulting extracts are then screened, often revealing novel chemical diversity from a single microbial strain. This strategy was successfully used to isolate new streptopyrroles from a sea anemone-associated Streptomyces species.[13][14]

-

Genome Mining: With the advent of rapid sequencing, it is now possible to analyze the genome of a source organism (typically a microbe) to identify biosynthetic gene clusters (BGCs) predicted to produce specific classes of natural products.[10][14] This allows for a targeted approach to discover new molecules even before they are chemically isolated.

The Isolation Workflow: From Raw Biomass to Pure Compound

The isolation of a novel pyrrole alkaloid is a meticulous process that requires a systematic and multi-step approach to separate a single chemical entity from a highly complex biological matrix.

Step-by-Step Protocol: Solvent Extraction of Marine Sponge

The choice of extraction solvent is paramount and depends on the polarity of the target alkaloids. A typical starting point involves a series of solvents with increasing polarity to fractionate the extract.

Objective: To obtain a crude organic extract from marine sponge tissue enriched with secondary metabolites.

Materials:

-

Frozen or ethanol-preserved sponge tissue (100 g wet weight)

-

Methanol (MeOH), Dichloromethane (DCM)

-

Blender or homogenizer

-

Filter paper and funnel

-

Rotary evaporator

Procedure:

-

Homogenization: Mince the sponge tissue and homogenize it in MeOH (3 x 300 mL) until a fine slurry is formed. This disrupts the cells to allow for solvent penetration.

-

Initial Extraction: Filter the methanolic slurry. The rationale for using MeOH first is its ability to extract a broad range of polar and moderately non-polar compounds while also dehydrating the tissue.

-

Solvent Partitioning: Combine the MeOH filtrates and concentrate them under reduced pressure using a rotary evaporator. Resuspend the resulting aqueous residue in water (200 mL) and partition it against DCM (3 x 200 mL) in a separatory funnel.

-

Phase Separation: Alkaloids, being basic, will partition into the organic DCM layer. This step effectively separates the target compounds from highly polar materials like salts and sugars.

-

Concentration: Collect the DCM layers, dry them over anhydrous sodium sulfate to remove residual water, filter, and evaporate the solvent under reduced pressure.

-

Yield Crude Extract: The resulting residue is the crude organic extract, which serves as the starting material for chromatographic purification. This extract should be weighed and stored at -20°C.

Step-by-Step Protocol: Chromatographic Purification

Chromatography is the cornerstone of isolation. A multi-modal approach is almost always necessary.

Objective: To isolate a single pure compound from the crude extract using sequential chromatographic techniques.

Materials:

-

Crude extract from Step 3.1

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Methanol)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 (reversed-phase) column.

Procedure:

-

Primary Fractionation (Silica Gel):

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load it onto a larger silica gel column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). The separation is based on polarity; non-polar compounds elute first.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Bioassay (if applicable): Test the combined fractions using the chosen bioassay to identify the active fraction(s).

-

Secondary Purification (Sephadex LH-20):

-

Take the active fraction(s) from the silica column.

-

Dissolve in a suitable solvent (e.g., methanol) and apply to a Sephadex LH-20 column.

-

Elute with the same solvent (isocratic elution). This technique separates compounds based on molecular size and aromaticity, effectively removing pigments and other impurities.

-

-

High-Resolution Separation (Preparative HPLC):

-

Subject the purified fraction from the Sephadex step to preparative HPLC on a C18 column.[2][15]

-

Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to individual compounds.

-

-

Purity Check: Re-inject a small amount of the isolated compound into an analytical HPLC system to confirm its purity (>95%).

The Moment of Truth: Structural Elucidation

Once a compound is isolated in its pure form, its chemical structure must be determined. This is achieved by combining data from several powerful analytical techniques.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous calculation of its molecular formula.[13][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the structure of organic molecules in solution.[9][17]

-

1D NMR (¹H and ¹³C): Provides information about the types and numbers of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing the entire molecular skeleton to be pieced together like a puzzle.[13][16]

-

-

X-Ray Crystallography: If the isolated compound can be grown into a high-quality single crystal, X-ray diffraction provides an unequivocal determination of its three-dimensional structure, including its absolute stereochemistry.[2][13]

Data Summary: Bioactivity of Representative Marine Pyrrole Alkaloids

The ultimate goal of this process is the discovery of compounds with therapeutic potential. The table below summarizes the bioactivities of several pyrrole alkaloids isolated using the methodologies described.

| Alkaloid Name | Source Organism | Biological Activity | Potency (IC₅₀ / MIC) | Reference |

| Discorhabdins | Latrunculia biformis | Anticancer | 4.0 - 56.2 µg/mL | [2] |

| Z-3-bromohymenialdisine | Stylissa carteri | Cytotoxicity (HCT116) | Not specified | [3][9] |

| (+) Dibromophakelline | Stylissa carteri | Cytotoxicity (L5178Y) | Not specified | [3][9] |

| Alkaloids 1-3 | Axinella brevistyla | Cytotoxicity (L1210) | 0.66 - 2.5 µg/mL | [18] |

| Streptopyrrole (4) | Streptomyces sp. S1502 | Anti-MRSA | 4 µg/mL | [13] |

| Streptopyrrole (4) | Streptomyces sp. S1502 | Cytotoxicity (Lung Cancer) | 5.43 - 16.24 µM | [13] |

Conclusion and Future Outlook

The discovery and isolation of novel pyrrole alkaloids remain a vibrant and critical field in the quest for new medicines. The integration of classical bioassay-guided fractionation with modern techniques like OSMAC and genomics is accelerating the pace of discovery. The methodologies outlined in this guide provide a robust, logical, and validated framework for navigating the complex path from a raw biological sample to a pure, structurally characterized, and biologically active molecule. As analytical technologies continue to improve in sensitivity and resolution, the exploration of the vast, untapped chemical diversity of the marine environment promises to yield the next generation of pyrrole alkaloid-based therapeutics.

References

-

Seipp, K., Geske, L., & Opatz, T. (2021). Marine Pyrrole Alkaloids. Marine Drugs, 19(9), 514. [Link]

-

Hamed, A., et al. (2018). Bioactive pyrrole alkaloids isolated from the Red Sea: marine sponge Stylissa carteri. SciSpace. [Link]

-

Hamed, A., et al. (2018). Bioactive pyrrole alkaloids isolated from the Red Sea: marine sponge Stylissa carteri. Research Square. [Link]

-

Tsukamoto, S., et al. (2001). Four New Bioactive Pyrrole-Derived Alkaloids from the Marine Sponge Axinella brevistyla. Journal of Natural Products, 64(11), 1451–1453. [Link]

-

Al-Mestarihi, A., et al. (2020). Precursor-guided mining of marine sponge metabolomes lends insight into biosynthesis of pyrrole-imidazole alkaloids. PMC. [Link]

-

O'Malley, D. P., et al. (2009). Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids. PMC. [Link]

-

Hamed, A., et al. (2018). Bioactive pyrrole alkaloids isolated from the Red Sea: Marine sponge Stylissa carteri. ResearchGate. [Link]

-

Seipp, K., et al. (2021). Marine Pyrrole Alkaloids. Semantic Scholar. [Link]

-

Van der Stok, T., et al. (2021). Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization. MDPI. [Link]

-

Seipp, K., et al. (2021). Marine Pyrrole Alkaloids. ResearchGate. [Link]

-

Nijampatnam, B., et al. (2015). Recent advances in isolation, synthesis, and evaluation of bioactivities of bispyrroloquinone alkaloids of marine origin. PubMed. [Link]

-

Langel, D., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

-

Liu, Y., et al. (2024). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. MDPI. [Link]

-

Wikipedia. Pyrrolizidine alkaloid. Wikipedia. [Link]

-

Langel, D., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. PMC. [Link]

-

Colegate, S. M., & Edgar, J. A. (2015). Update on analytical methods for toxic pyrrolizidine alkaloids. ResearchGate. [Link]

-

Picron, J.-F. (2018). Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. Spectroscopy Online. [Link]

-

Seipp, K., et al. (2021). Marine Pyrrole Alkaloids. Semantic Scholar. [Link]

-

Unknown. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS 2.1 Background. University of Pretoria. [Link]

-

German Federal Institute for Risk Assessment (BfR). (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. BfR. [Link]

-

Selmar, D., & Kleinwächter, M. (2021). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. PMC. [Link]

-

Wang, M.-Z., et al. (2011). Design, synthesis and antifungal activities of novel pyrrole alkaloid analogs. PubMed. [Link]

-

Liu, Y., et al. (2024). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. PMC. [Link]

-

Al-Temaimi, R., et al. (2021). Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids. ResearchGate. [Link]

-

Jutrzenka-Kowalska, M., & Mizerski, A. (2016). Optimization of extraction of pyrrolizidine alkaloids from plant material. ResearchGate. [Link]

-

Nishizawa, M., et al. (2020). Identification of a Novel Pyrrole Alkaloid from the Edible Mushroom Basidiomycetes-X (Echigoshirayukidake). Semantic Scholar. [Link]

-

Lin, S., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. PMC. [Link]

-

Abdel-Razik, A. F., et al. (2020). New bioactive pyrrole alkaloid isolated from the Saudi Red Sea sponge Stylissa carteri with potential anticancer property against human lung adenocarcinoma cell line, and possible mechanisms. ResearchGate. [Link]

-

Unknown. (n.d.). Pharmacognosy. Pharmacognosy. [Link]

-

Mogahid, M., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports. [Link]

-

Röder, E. (2000). Analysis of Pyrrolizidine Alkaloids. ResearchGate. [Link]

-

Al-Awady, M. J., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Robins, D. J. (2016). Pyrrolizidine alkaloids: occurrence, biology, and chemical synthesis. Natural Product Reports. [Link]

-

Bodi, D., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry. [Link]

-

Kowalczyk, T., et al. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. ResearchGate. [Link]

-

Lin, S., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI. [Link]

-

Ravindran, R., et al. (2012). Analysis of pyrrolizidine alkaloid from Crotalaria retusa L. Der Pharma Chemica. [Link]

-

Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. SciSpace. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 10. Precursor-guided mining of marine sponge metabolomes lends insight into biosynthesis of pyrrole-imidazole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bfr.bund.de [bfr.bund.de]

- 16. Design, synthesis and antifungal activities of novel pyrrole alkaloid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

The Molecular Architecture and Mechanism of Action of 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde: From Synthetic Precursor to Transmembrane Anionophore

Executive Summary

5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (CAS: 803712-69-8) is not a standalone therapeutic agent; rather, it is a highly specialized pharmacological building block. In modern drug discovery, it serves as the critical synthetic precursor for a class of marine alkaloid analogs known as tambjamines and prodigiosins .

The "mechanism of action" of this compound is inherently dual-phased. Synthetically, its precise functional group arrangement dictates the formation of highly preorganized hydrogen-bond donor cavities. Biologically, the resulting tambjamine analogs act as potent transmembrane anion transporters (anionophores) . By facilitating the unregulated antiport of chloride, bicarbonate, and nitrate across lipid bilayers, these molecules disrupt intracellular ion homeostasis, triggering a cascade of organelle dysfunction and programmed cell death (apoptosis) in cancer cells.

This technical whitepaper deconstructs the structural pharmacology of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde, the biophysical transport mechanisms of its derivatives, and the self-validating experimental protocols used to evaluate their efficacy.

Structural Pharmacology & Synthetic Mechanism

The rational design of synthetic anionophores relies heavily on the electronic and steric properties of their precursors. 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde possesses three critical functional groups that dictate both its synthetic utility and the biological efficacy of the final tambjamine analog [1]:

-

C2-Carbaldehyde (Electrophilic Core): Acts as the primary site for acid-catalyzed condensation with primary amines. This forms an enamine linkage, creating a highly conjugated bipyrrole-like or pyrrole-enamine core essential for anion binding.

-

C3-Methoxy Group (Electronic Modulator): The electron-donating nature of the methoxy group modulates the pKa of the adjacent pyrrole NH. This fine-tuning strengthens the hydrogen-bond donor capacity of the core, ensuring tight binding to target anions (Cl⁻, HCO₃⁻) at physiological pH.

-

C5-Bromo Group (Lipophilicity & Functionalization): Halogenation increases the overall lipophilicity (clogP) of the resulting molecule, a strict requirement for partitioning into the phospholipid bilayer. Furthermore, the C-Br bond serves as a synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) to extend the conjugated system or attach stimuli-responsive cages[2].

Figure 1: Synthetic workflow converting the precursor into an active transmembrane anionophore.

Biophysical Mechanism of Action: Transmembrane Anion Transport

Once synthesized, the tambjamine analogs derived from 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde exert their biological activity at the cell membrane. They do not rely on specific protein receptors; instead, they operate via a supramolecular biophysical mechanism.

The Transport Cycle

The active molecule partitions into the hydrophobic core of the lipid bilayer. The pyrrole NH and enamine NH protons form a highly preorganized, bidentate hydrogen-bonding cavity that encapsulates an anion (e.g., Cl⁻). Because the resulting complex is neutral and highly lipophilic, it freely diffuses across the hydrophobic membrane core.

Mechanistic studies using large unilamellar vesicles (LUVs) demonstrate that these compounds primarily operate via a Cl⁻/HCO₃⁻ or Cl⁻/NO₃⁻ antiport mechanism [3]. This means the efflux of one anion is strictly coupled to the influx of another, maintaining electroneutrality but devastating the chemical gradients established by cellular ion pumps.

Figure 2: The biophysical cycle of transmembrane anion transport facilitated by tambjamine analogs.

Cellular Mechanism: The Apoptotic Cascade

The unregulated influx of chloride and efflux of bicarbonate has severe downstream consequences for cell viability, particularly in cancer cells which maintain an inverted pH gradient (acidic extracellular environment, alkaline cytosol).

-

Intracellular Acidification: The loss of intracellular bicarbonate (a key buffer) and influx of chloride leads to rapid cytosolic acidification and cellular hyperpolarization.

-

Organelle Dysfunction: The anionophores also partition into intracellular membranes. In the mitochondria, ion influx causes osmotic swelling, loss of mitochondrial membrane potential (ΔΨm), and the release of reactive oxygen species (ROS).

-

Apoptosis: Mitochondrial depolarization triggers the release of cytochrome c, which activates the apoptosome. This initiates a caspase cascade (activation of Caspase-9 and Caspase-3), leading to PARP cleavage and programmed cell death [1].

Figure 3: Intracellular signaling pathway triggered by tambjamine-mediated ion dysregulation.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the efficacy of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde derivatives must be evaluated using a self-validating system of chemical synthesis, biophysical assays, and cellular phenotyping.

Protocol 1: Synthesis of Tambjamine Analogs

Causality: Acid catalysis is required to activate the carbaldehyde for nucleophilic attack by the amine, driving the equilibrium toward the enamine.

-

Reaction: Dissolve 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous chloroform.

-

Catalysis: Add a catalytic amount of methanesulfonic acid or acetic acid.

-

Reflux: Stir the mixture at reflux for 12–24 hours under an inert argon atmosphere.

-

Validation: Purify via flash chromatography. Confirm the structure via ¹H NMR; the successful formation of the active pharmacophore is validated by the presence of a highly deshielded enamine NH proton signal (~10.0–11.5 ppm), indicating strong intramolecular hydrogen bonding.

Protocol 2: Liposomal HPTS Anion Transport Assay

Causality: The HPTS dye is highly pH-sensitive. By creating an artificial pH gradient across a liposome membrane, we can measure the rate at which the anionophore dissipates this gradient via Cl⁻/OH⁻ antiport (or functionally equivalent H⁺/Cl⁻ symport) [2].

-

Preparation: Prepare 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) large unilamellar vesicles (LUVs) encapsulating 1 mM HPTS dye in a 100 mM NaCl buffer (pH 7.0).

-

Gradient Initiation: Add a NaOH pulse to the extravesicular buffer to raise the external pH to ~7.5, creating a ΔpH gradient.

-

Transport Measurement: Inject the synthesized tambjamine analog (e.g., 1–5 mol% relative to lipid). Monitor the ratiometric fluorescence emission of HPTS (λex = 405/460 nm, λem = 510 nm) over time.

-

Validation: Total gradient dissipation is achieved by adding a detergent (Triton X-100) at the end of the assay to lyse the vesicles, serving as the 100% transport baseline.

Protocol 3: In Vitro Cytotoxicity and Apoptosis Validation

Causality: To prove that cell death is specifically caused by caspase-dependent apoptosis rather than non-specific necrosis.

-

Viability: Treat A549 lung cancer cells with varying concentrations of the tambjamine analog for 24 hours. Measure viability using an MTT assay to determine the IC₅₀.

-

Rescue Assay (Self-Validation): Pre-treat a parallel cohort of cells with 50 μM Z-VAD-FMK (a pan-caspase inhibitor) for 1 hour prior to anionophore treatment.

-

Validation: If the compound's mechanism of action is strictly apoptotic, Z-VAD-FMK pre-treatment will rescue cell viability. Confirm via Western blot showing the absence of cleaved PARP.

Quantitative Data Summary

The table below summarizes the typical biophysical and cellular metrics of tambjamine analogs derived from 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde compared to standard chemotherapeutics[3].

| Compound Class | Primary Mechanism | Cl⁻ Efflux Rate (J₀) | IC₅₀ (A549 Lung Cancer Cells) | Apoptosis Induction |

| Tambjamine Analogs | Cl⁻/HCO₃⁻ Antiport | > 3.0 μM/s | 1.67 – 3.38 μM | High (Caspase-3/9 Dependent) |

| Cisplatin (Control) | DNA Crosslinking | N/A (No transport) | ~ 200 μM | Moderate |

| Precursor (803712-69-8) | Synthetic Intermediate | Negligible | > 50 μM | Low |

Note: The precursor itself lacks the lipophilicity and the complete bidentate hydrogen-bonding cavity required for efficient transmembrane transport, explaining its low baseline cytotoxicity.

References

-

Transmembrane anion transport and cytotoxicity of synthetic tambjamine analogs Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

Off–On Photo- and Redox-Triggered Anion Transport Using an Indole-Based Hydrogen Bond Switch ACS Omega URL:[Link]

-

Ion Channels and Transporters as Therapeutic Agents: From Biomolecules to Supramolecular Medicinal Chemistry MDPI - International Journal of Molecular Sciences URL:[Link]

Sources

Quantum Chemical Profiling of 3-Methoxy-Pyrrole Architectures: From Fundamental Electronic Structure to Prodiginine Modeling

The Mechanistic Imperative: Why 3-Methoxy-Pyrroles?

The 3-methoxy-pyrrole motif is a privileged structural pharmacophore, most prominently featured as the central "B-ring" in prodigiosin—a red, linear tripyrrole secondary metabolite produced by Serratia marcescens[1]. Beyond its natural occurrence, the methoxy substitution on the electron-rich pyrrole core fundamentally alters the molecule's reactivity, optical properties, and binding affinities.

From a quantum mechanical perspective, the methoxy group exerts a strong +M (mesomeric) effect. This electron-donating behavior destabilizes the Highest Occupied Molecular Orbital (HOMO) and directs electrophilic aromatic substitution preferentially to the C2 and C5 positions. To rationally design synthetic prodiginines, novel dyes, or advanced materials, we must move beyond empirical observation and utilize Density Functional Theory (DFT) to map these electronic perturbations at the quantum level[2].

Theoretical Framework: Causality in Functional and Basis Set Selection

As computational chemists, we cannot treat DFT as a black box. The selection of functionals and basis sets must be dictated by the physical chemistry of the system being studied.

-

Ground State Optimization (B3LYP/6-311++G(d,p)): For the structural optimization of pyrrole derivatives, the B3LYP hybrid functional remains the industry standard due to its excellent cost-to-accuracy ratio[3]. The inclusion of diffuse functions (++) is non-negotiable here. The lone pairs on the methoxy oxygen and the pyrrole nitrogen require diffuse functions to accurately model their expanded electron clouds, particularly if deprotonated anionic states are explored[3].

-

Excited States (CAM-B3LYP): Modeling the vibrant optical properties of 3-methoxy-pyrroles (such as the ~535 nm maximum of prodigiosin in acidic media[1]) requires Time-Dependent DFT (TD-DFT). Standard B3LYP suffers from self-interaction error, severely underestimating charge-transfer excitations. Therefore, the Coulomb-attenuating method (CAM-B3LYP) paired with an aug-cc-pVDZ basis set is required to accurately predict vertical excitation energies and optical rotations[4].

-

Solvation (CPCM): Gas-phase calculations are insufficient for highly polarized heterocycles. A Conductor-like Polarizable Continuum Model (CPCM) or SMD model must be applied to simulate the dielectric environment (e.g., dichloromethane or water), which significantly stabilizes the HOMO-LUMO gap[5].

Computational workflow for validating 3-methoxy-pyrrole ground and excited states.

Self-Validating Computational Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be strictly adhered to when profiling 3-methoxy-pyrrole derivatives.

Step 1: Conformational Space Sampling

-

Action: Perform a conformational search rotating the C3-O bond to evaluate the syn and anti conformers of the methoxy group relative to the pyrrole N-H bond.

-

Rationale: The orientation of the methoxy group dictates steric hindrance and hyperconjugative interactions. Initial screening can be done using the OPLS4 force field prior to DFT submission[3].

Step 2: Rigorous Geometry Optimization

-

Action: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311++G(d,p) level in an implicit solvent model (CPCM).

-

Rationale: This establishes the global minimum energy structure. Convergence criteria must be set to 'Tight' to ensure accurate bond lengths, specifically capturing the partial double-bond character of the C-O bond.

Step 3: Frequency Analysis (The Validation Step)

-

Action: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

-

Rationale: This is the critical self-validation step. The presence of zero imaginary frequencies confirms that the geometry is a true local minimum, not a transition state[6].

Step 4: Electronic and Optical Profiling

-

Action: Perform TD-DFT calculations (CAM-B3LYP/aug-cc-pVDZ) for the first 20 singlet-singlet transitions. Conduct Natural Bond Orbital (NBO) analysis.

-

Rationale: TD-DFT yields the UV-Vis absorption spectra, while NBO analysis quantifies the exact charge transfer from the methoxy oxygen to the pyrrole π-system.

Expert Insight: Highly polarized methoxy-pyrrole anions often struggle with Self-Consistent Field (SCF) convergence. If your calculation oscillates, employ a quadratic convergent SCF procedure (e.g., SCF=QC in Gaussian) or increase the integration grid density (Integral=Ultrafine).

Quantitative Data: Electronic Consequences of Methoxy Substitution

The introduction of the methoxy group significantly perturbs the frontier molecular orbitals (FMOs). As shown in Table 1, the +M effect of the methoxy group raises the HOMO energy level, thereby narrowing the band gap compared to unsubstituted pyrrole. This narrowing is directly responsible for the red-shifted absorption spectra observed in prodigiosin analogs[5].

Table 1: Calculated Electronic Properties of Pyrrole vs. 3-Methoxy-Pyrrole

| Property | Pyrrole (Reference) | 3-Methoxy-Pyrrole | Causality / Implication |

| HOMO (eV) | -5.80 | -5.20 | Destabilized by +M effect of oxygen lone pairs. |

| LUMO (eV) | -0.50 | -0.40 | Marginal shift; primarily localized on the carbon backbone. |

| Band Gap (eV) | 5.30 | 4.80 | Narrowed gap leads to red-shifted optical absorption. |

| Dipole Moment (D) | 1.82 | 2.45 | Increased polarity enhances solubility in polar solvents. |

(Note: Values are representative benchmarks derived from B3LYP/6-311++G(d,p) CPCM=CH2Cl2 calculations[3][5])

Electronic consequences of methoxy substitution on the pyrrole core.

Advanced Application: Modeling the Prodigiosin Core

When extending these calculations to the full prodigiosin tripyrrole system (rings A, B, and C), the computational complexity scales non-linearly. The 3-methoxypyrrole (Ring B) acts as the electronic bridge. DFT calculations reveal that the cationic form of prodigiosin (protonated at the Ring B/C dipyrrin motif) exhibits a highly delocalized positive charge, which is crucial for its DNA-binding and anti-cholinesterase activities[7]. Furthermore, TD-DFT accurately predicts the halochromic shift (color change with pH) by calculating the distinct HOMO-LUMO transitions for the neutral (pink/red) and protonated (deep red/purple) states, perfectly mirroring experimental vibrational spectroscopy[2].

References

-

[1] DISCLOSE PRODIGIOSIN: CHEMISTRY, BIOLOGY AND INDUSTRIAL APPLICATION. University of Baghdad Digital Repository.1

-

[7] High‐level production of microbial prodigiosin: A review. ResearchGate. 7

-

[2] The pink pigment prodigiosin: Vibrational spectroscopy and DFT calculations. ResearchGate. 2

-

[4] Optical Rotation Calculations for a Set of Pyrrole Compounds. ResearchGate. 4

-

[5] Synthesis and molecular properties of methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles for organic electronics. RSC Publishing. 5

-

[6] DFT Calculation for Newly Synthesized 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone. Letters in Applied NanoBioScience. 6

-

[3] Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones. MDPI. 3

Sources

- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and molecular properties of methoxy-substituted diindolo[3,2- b :2′,3′- h ]carbazoles for organic electronics obtained by a consecutive twof ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC02009G [pubs.rsc.org]

- 6. One moment, please... [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

Precision Synthesis of 5-Bromo-Pyrroles: Overcoming Regioselectivity and Polybromination Challenges

Executive Summary

The synthesis of monobrominated pyrroles—specifically 5-bromo-pyrroles and 2-bromo-pyrroles—is a foundational transformation in heterocyclic chemistry and drug development. These halogenated intermediates serve as critical electrophilic cross-coupling partners (e.g., in Suzuki-Miyaura or Stille couplings) for building complex pharmaceutical scaffolds[1]. However, the electron-rich nature of the pyrrole ring makes it highly susceptible to over-bromination, often yielding unwanted di-, tri-, or tetra-brominated byproducts[2]. Furthermore, achieving strict regiocontrol between the C4 and C5 positions in substituted pyrroles remains a persistent synthetic hurdle.

This technical guide provides an in-depth analysis of the mechanistic forces driving pyrrole bromination, evaluates the efficacy of modern brominating agents, and outlines self-validating, step-by-step protocols designed to maximize yield and regioselectivity.

Theoretical Framework: The Regioselectivity Challenge

The Electrophilic Aromatic Substitution (EAS) Mechanism

Pyrrole is a highly activated, five-membered aromatic heterocycle. During electrophilic bromination, the π -electron system attacks the electrophilic bromine species, breaking aromaticity to form a resonance-stabilized carbocation (the sigma complex or arenium ion)[3][4].

In an unsubstituted pyrrole , electrophilic attack preferentially occurs at the α -positions (C2 or C5)[3]. The resulting C2-sigma complex allows the positive charge to be delocalized over three atoms (including the nitrogen lone pair), whereas a C3-attack only allows delocalization over two carbon atoms[3].

The C2-Substituent Directing Effect

The regioselectivity paradigm shifts dramatically when a directing group is present at the C2 position. Typically, electron-withdrawing groups (EWGs) such as carboxamides or acyl groups at C2 deactivate the ring and predictably direct incoming electrophiles to the C4 position [5]. Standard brominating agents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) operate under kinetic control, favoring the less sterically hindered C4 position[5].

However, recent methodological breakthroughs have demonstrated that using milder, bulkier electrophiles can shift the reaction pathway from kinetic to thermodynamic control, allowing the synthesis of the C5-bromo isomer as the major product[5].

Figure 1: Mechanistic divergence in the electrophilic bromination of C2-substituted pyrroles.

Comparative Analysis of Brominating Agents

Selecting the correct brominating agent is the single most critical variable in preventing polybromination and dictating regioselectivity. The table below synthesizes quantitative data and operational parameters for the most common reagents used in pyrrole bromination[2][3][5][6].

Table 1: Comparative Efficacy of Brominating Agents for Pyrrole Synthesis

| Reagent | Typical Solvent | Optimal Temp. | Primary Target (Unsubstituted) | Primary Target (C2-Acylated) | Over-bromination Risk |

| Br₂ | EtOH / CH₂Cl₂ | 0 °C to RT | Polybrominated | Polybrominated | Very High |

| NBS | THF | -78 °C to 0 °C | 2-Bromo | 4-Bromo | Moderate (Temp dependent) |

| DBDMH | THF | -78 °C | 2-Bromo | 4-Bromo | Low to Moderate |

| TBABr₃ | CH₂Cl₂ | Room Temp | 2-Bromo | 5-Bromo (>10:1 ratio) | Low |

| DMSO/HBr | DMSO | Room Temp | 2-Bromo | 4-Bromo / 5-Bromo | Low |

The TBABr₃ Breakthrough for 5-Bromination

While NBS is the industry standard for general monobromination, it consistently yields the C4-bromo isomer when reacting with C2-acylated pyrroles[5]. To access the C5-bromo isomer, researchers must utilize Tetrabutylammonium tribromide (TBABr₃) . TBABr₃ acts as a highly controlled, mild source of electrophilic bromine. Because it is less reactive than free Br₂, the transition state occurs later along the reaction coordinate, allowing the extended thermodynamic stability of the C5-sigma complex to override the kinetic preference for C4[5]. This substrate-controlled method yields the 5-brominated species in ratios up to >10:1[5].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded into the steps: temperature controls suppress radical pathways and over-oxidation, while specific quenching agents ensure the immediate neutralization of residual electrophiles to protect the fragile pyrrole core.

Figure 2: Substrate-dependent decision matrix for selecting optimal bromination protocols.

Protocol A: Regioselective 5-Bromination of C2-Acylated Pyrroles using TBABr₃[5]

Objective: Achieve >10:1 regioselectivity for the C5 position over the C4 position.

-

Preparation: In a flame-dried round-bottom flask, dissolve the 2-substituted pyrrole (0.1 mmol, 1.0 equiv) in 3.0 mL of anhydrous CH₂Cl₂.

-

Reagent Addition: Add solid Tetrabutylammonium tribromide (TBABr₃) (0.1 mmol, 1.0 equiv) in a single portion at room temperature[5]. Causality: TBABr₃ is stable and mild enough that cryogenic cooling is unnecessary, preventing the solubility issues often seen at -78 °C.

-

Reaction: Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere. Monitor via TLC until full consumption of the starting material is observed.

-

Quenching: Quench the reaction mixture by adding a saturated aqueous solution of Na₂SO₃, followed by saturated NaHCO₃[5]. Causality: Na₂SO₃ reduces any unreacted tribromide species, while NaHCO₃ neutralizes the HBr byproduct, preventing acid-catalyzed degradation of the pyrrole.

-

Isolation: Extract the crude product with CH₂Cl₂ (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Kinetic Monobromination using NBS at Cryogenic Temperatures[2][7]

Objective: Synthesize 2-bromo-1H-pyrrole (from unsubstituted pyrrole) or 4-bromo-pyrrole (from C2-acylated pyrrole) while suppressing polybromination.

-

NBS Purification (Critical): Recrystallize NBS from water prior to use[7]. Causality: Commercial NBS degrades over time, releasing free Br₂ and succinimide. Free Br₂ will immediately cause uncontrollable polybromination.

-

Preparation: Dissolve the pyrrole substrate (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath[2].

-

Reagent Addition: Dissolve freshly recrystallized NBS (1.0 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the pyrrole over 15–20 minutes[2]. Causality: Dropwise addition at -78 °C ensures the localized concentration of the electrophile remains extremely low, kinetically favoring mono-substitution.

-

Reaction: Stir at -78 °C for 1 hour.

-

Quenching & Workup: Quench cold with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash column chromatography[2]. Note: 2-bromo-1H-pyrrole is highly unstable. It must be used immediately in the next synthetic step or protected (e.g., with a Boc or TIPS group)[3].

Protocol C: Mild Bromination via the DMSO/HBr System[6]

Objective: A highly selective, low-toxicity alternative for the monobromination of aza-aromatics.

-

Preparation: To a solution of the N-substituted or highly activated pyrrole (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL), add hydrobromic acid (HBr, 48% aqueous solution, 1.2 mmol) dropwise at room temperature[2].

-

Reaction: Stir at room temperature for 1–3 hours[2]. Causality: The DMSO/HBr system generates a reactive bromodimethylsulfonium species in situ. This acts as a highly specific, mild bromine transfer agent that avoids the harsh oxidative conditions of free halogens[8][9].

-

Isolation: Dilute with water, extract with diethyl ether, wash with NaHCO₃, and concentrate.

Troubleshooting and Optimization

-

Polybromination Persists: If di- or tri-brominated products form despite using NBS at -78 °C, the substrate is likely too electron-rich. Consider installing an electron-withdrawing protecting group (e.g., N-Tosyl or N-Boc) prior to bromination to dampen ring reactivity[3].

-

Poor Regioselectivity (Mixture of C4/C5): If a C2-substituted pyrrole yields a 1:1 mixture of C4 and C5 bromides, the directing effect of the C2 group is insufficient under the current conditions[2]. Switch from NBS to TBABr₃ (to favor C5)[5] or use a bulkier N-protecting group (like TIPS) to sterically block the C5 position, thereby forcing substitution exclusively to C4.

References

-

Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3) Source: The Journal of Organic Chemistry (ACS Publications), 2018. URL:[Link]

-

Silver-Catalyzed Regioselective Oxacyclization of 3-Alkynyl Pyrroles: Straightforward Route to 2,3,5-Triarylated Pyrano[3,4-b]Pyrrolones Source: The Journal of Organic Chemistry (ACS Publications), 2026. URL:[Link]

-

Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions Source: Journal of Chemical Research, 2014. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Methodological & Application

Application of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde as a pharmaceutical intermediate

Application Note: 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde as a Key Intermediate in the Synthesis of Tambjamine Analogs and Transmembrane Anion Transporters

Executive Summary

5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (CAS: 803712-69-8) is a highly specialized pharmaceutical building block primarily utilized in the synthesis of pyrrolic macrocycles, prodigiosins, and tambjamine alkaloids[1][2]. This application note details the mechanistic rationale behind its structural features, provides a self-validating synthetic protocol for its conversion into active tambjamine analogs, and outlines the liposomal HPTS assay required to validate the resulting transmembrane anion transport efficacy[3][4].

Mechanistic Rationale: The Molecular Architecture

The utility of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde stems from its precise functionalization, which dictates both the synthetic pathway and the biological activity of the final drug candidate. As a precursor, it acts as the "B-ring" synthon in the assembly of multi-pyrrolic systems[5].

-

The 3-Methoxy Group: Acts as a strong electron-donating group by resonance, tuning the pKa of the resulting dipyrrin core. Crucially, the methoxy oxygen serves as an intramolecular hydrogen-bond acceptor. In the final tambjamine structure, it forms a hydrogen bond with the adjacent N-H, locking the molecule into a planar conformation that creates an ideal binding pocket for halides (e.g., Cl⁻)[4].

-

The 5-Bromo Substituent: Serves a dual purpose. Synthetically, it provides a reactive handle for late-stage diversification via Suzuki-Miyaura cross-coupling[2][5]. Biologically, the heavy halogen atom significantly increases the lipophilicity (logP) of the molecule, a critical parameter for ensuring the transporter can efficiently partition into and diffuse across the hydrophobic lipid bilayer of cell membranes[3][6].

-

The 2-Carbaldehyde Moiety: Acts as the reactive electrophilic center. Under acidic conditions, it readily undergoes condensation with primary amines or other pyrrole derivatives to form the conjugated enamine/dipyrrin system characteristic of tambjamines[1][7].

Synthetic pathway and biological mechanism of Tambjamine analogs.

Synthetic Protocol: Acid-Catalyzed Condensation to Tambjamine Analogs

The following protocol describes the synthesis of a tambjamine analog via the condensation of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde with a primary amine (e.g., n-butylamine or an indole derivative)[2][7].

Causality in Experimental Design: The reaction utilizes a catalytic amount of acid (such as methanolic HCl or glacial acetic acid). The acid protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the amine. Subsequent proton transfers and dehydration yield the stable, conjugated Schiff base (enamine)[7].

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde in anhydrous methanol to achieve a 0.05 M concentration[2].

-

Amine Addition: Add 1.2 to 2.0 equivalents of the desired primary amine to the stirring solution[2].

-

Acid Catalysis: Add a catalytic amount of methanolic 2 N HCl (or glacial acetic acid)[2][7]. The solution will typically undergo a color change (e.g., to pale yellow or orange) indicating the formation of the conjugated system.

-

Reflux: Heat the reaction mixture to reflux under an inert nitrogen atmosphere for 4–6 hours. Monitor the reaction progress via TLC (eluent: DCM/MeOH) until the complete consumption of the starting aldehyde is observed[2].

-

Workup: Remove the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate (EtOAc) and wash successively with 2 N HCl, water, and brine to remove unreacted amine and acid catalyst[2].

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel) to yield the pure tambjamine analog[2].

Functional Validation: Liposomal HPTS Anion Transport Assay

Tambjamine analogs exert their anticancer activity by facilitating transmembrane Cl⁻/HCO₃⁻ or H⁺/Cl⁻ symport, leading to intracellular acidification, loss of mitochondrial potential, and apoptosis[4][7]. The standard method to quantify this activity is the HPTS (8-hydroxy-1,3,6-pyrenetrisulfonate) assay using EYPC (egg yolk L-α-phosphatidylcholine) liposomes[3].

Causality in Experimental Design: EYPC liposomes are utilized because they accurately mimic the fluidic and structural lipid composition of mammalian cell membranes[3]. HPTS is a highly water-soluble, pH-sensitive fluorescent dye (pKa ~7.3) that is encapsulated inside the liposomes. By applying an external base pulse (NaOH), a transmembrane pH gradient is established. When the tambjamine analog is added, it transports Cl⁻ out of the liposome in exchange for OH⁻ (or symports H⁺/Cl⁻), dissipating the pH gradient. This internal pH change is monitored in real-time via the fluorescence shift of HPTS[3][4].

Step-by-Step Methodology:

-

Liposome Preparation: Hydrate a lipid film of EYPC with a buffer containing 10 mM sodium phosphate (pH 6.4), 100 mM NaCl, and 10 µM HPTS dye. Subject the suspension to 7–10 freeze-thaw cycles to form large unilamellar vesicles (LUVs), followed by extrusion through a 100 nm polycarbonate membrane[3][8].

-

Gradient Establishment: Remove unencapsulated HPTS via size exclusion chromatography (Sephadex G-25). Suspend the purified liposomes in an external buffer containing 100 mM NaNO₃ (providing an external counter-anion)[9].

-

Base Pulse: Transfer 2 mL of the liposome suspension to a fluorimeter cuvette. At t=30 s, inject a pulse of NaOH (e.g., 20 µL of 0.5 M NaOH) to raise the external pH to ~7.4, creating a transmembrane pH gradient[3][9].

-

Transporter Addition: At t=60 s, inject the tambjamine analog (dissolved in a minimal volume of DMSO, e.g., 10–20 µL) to initiate transport[3][9].

-

Fluorescence Monitoring: Monitor the emission of HPTS at 510 nm, using dual excitation wavelengths (403 nm for the protonated form and 460 nm for the deprotonated form) over 5–10 minutes[8][9]. Expert Insight: Intravesicular pH can be calculated using the equation pH=1.1684×log(I460/I403)+6.9807 [8].

-

Self-Validation & Lysis: At the end of the assay, add a detergent (e.g., Triton X-100) to lyse the liposomes and dissipate the gradient completely. This establishes the 100% transport baseline, ensuring the dynamic range of the assay is validated[9].

Step-by-step workflow for the HPTS-based liposomal anion transport assay.

Quantitative Data Summary

The following table summarizes the physicochemical transformation from the intermediate to the active pharmaceutical agent, highlighting the shift in lipophilicity and functional efficacy[6][7].

| Compound | Role | Molecular Weight ( g/mol ) | logP (Est.) | Anion Transport EC₅₀ (mol%) | Primary Biological Target |

| 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde | Precursor | 204.02 | ~1.5 | N/A (Inactive) | N/A |

| Tambjamine Analog (e.g., Indole derivative) | Active Agent | ~350 - 450 | 3.5 - 5.0 | 0.004 - 0.12 | Lung Cancer Cells (e.g., A549) |

Sources

- 1. Straightforward acid-catalyzed synthesis of pyrrolyldipyrromethenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of the Insertion Method of Aryl‐Extended Calix[4]pyrroles into Liposomal Membranes on Their Properties as Anion Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anion transport and supramolecular medicinal chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00159B [pubs.rsc.org]

- 5. Optimization of Tambjamines Active against Multiple Stages of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-based perenosins as highly potent HCl transporters and potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

Application Notes: Harnessing 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde in Advanced Multi-Component Reactions for Drug Discovery

Introduction: The Privileged Pyrrole Scaffold in Medicinal Chemistry

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in the design of therapeutic agents. The strategic functionalization of the pyrrole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the development of novel synthetic routes to substituted pyrroles a critical endeavor for researchers in drug discovery.[1] Compounds incorporating the pyrrole motif have demonstrated antibacterial, antiviral, anti-inflammatory, and anticancer properties, underscoring the scaffold's versatility and importance.

Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering a streamlined and efficient approach to complex molecules by combining three or more reactants in a single, one-pot operation.[2] This strategy aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and improving overall atom economy.[3][4] For the synthesis of diverse libraries of bioactive compounds, MCRs are particularly advantageous, enabling the rapid generation of molecular complexity from simple starting materials.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde as a versatile building block in multi-component reactions. We will explore its application in renowned MCRs such as the Ugi and Passerini reactions and provide a detailed protocol for a three-component reaction to generate highly substituted pyrrole derivatives.

The Versatility of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde in MCRs

The structure of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde offers several key features that make it an excellent candidate for MCRs:

-

The Aldehyde Functionality: This group is a classic electrophilic component in numerous MCRs, readily reacting with nucleophiles like amines to form imine intermediates, which are central to reactions such as the Ugi and Passerini.

-

The Electron-Rich Pyrrole Ring: The methoxy group at the 3-position enhances the electron-donating nature of the pyrrole ring, influencing its reactivity and the properties of the resulting products.

-

The Bromo Substituent: The bromine atom at the 5-position provides a valuable handle for post-MCR modifications. It can be readily functionalized through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of additional diversity into the molecular scaffold.

Proposed Application in Isocyanide-Based MCRs: Ugi and Passerini Reactions

While specific literature examples utilizing 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde in Ugi and Passerini reactions are not prevalent, its structural features strongly suggest its suitability for these powerful transformations.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[5][6] The proposed Ugi reaction involving our target aldehyde would proceed as follows:

-

Imine Formation: 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde reacts with a primary amine to form the corresponding imine.

-

Nitrilium Ion Formation: The isocyanide adds to the protonated imine.

-

Nucleophilic Attack: The carboxylate anion attacks the nitrilium ion.

-

Mumm Rearrangement: An intramolecular acyl transfer yields the stable α-acylamino amide product.

This reaction allows for the introduction of four points of diversity in a single step, making it ideal for the rapid synthesis of compound libraries for high-throughput screening.

Caption: Proposed mechanism for the Ugi four-component reaction.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another valuable isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[7][8][9] The proposed mechanism for our aldehyde is:

-

Initial Adduct Formation: The carboxylic acid protonates the aldehyde, which then reacts with the isocyanide.

-

Nucleophilic Attack: The carboxylate anion attacks the resulting nitrilium-like intermediate.

-

Acyl Transfer: A subsequent intramolecular acyl transfer leads to the final α-acyloxy amide product.

Caption: Proposed mechanism for the Passerini three-component reaction.

Detailed Protocol: Three-Component Synthesis of a Substituted Pyrrole Derivative

This protocol describes a proposed one-pot, three-component reaction for the synthesis of a novel pyrrole-fused heterocyclic system, inspired by known MCR methodologies for constructing functionalized pyrroles.[10]

Materials and Reagents

-

5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde

-

A primary amine (e.g., aniline or a substituted aniline)

-

An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

A suitable solvent (e.g., ethanol, methanol, or a green solvent like water)

-

A catalyst (e.g., a Lewis acid like InCl₃ or a Brønsted acid like acetic acid, optional, reaction-dependent)

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel, solvents)

Experimental Workflow

Caption: General experimental workflow for the three-component reaction.

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (1.0 mmol), the primary amine (1.0 mmol), and the active methylene compound (1.0 mmol).

-

Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol). If a catalyst is required, add it at this stage (e.g., 10 mol% InCl₃).

-

Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the chosen substrates.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Data Presentation: Expected Outcomes and Scope

The proposed three-component reaction is expected to be versatile, accommodating a range of primary amines and active methylene compounds. The following table summarizes the anticipated scope and potential yields based on analogous reactions reported in the literature.

| Entry | Primary Amine (R¹-NH₂) | Active Methylene Compound | Expected Product Structure | Anticipated Yield (%) |

| 1 | Aniline | Malononitrile | Fused Pyrrolo[2,3-b]pyridine | 75-85 |

| 2 | 4-Methoxyaniline | Malononitrile | Fused Pyrrolo[2,3-b]pyridine | 80-90 |

| 3 | Benzylamine | Ethyl Cyanoacetate | Substituted Pyrrole | 70-80 |

| 4 | Cyclohexylamine | Ethyl Cyanoacetate | Substituted Pyrrole | 65-75 |

Conclusion and Future Outlook

5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is a highly promising and versatile building block for the synthesis of complex, biologically relevant molecules through multi-component reactions. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of this compound in their drug discovery programs. The ability to rapidly generate diverse molecular scaffolds through efficient, one-pot procedures, combined with the potential for post-MCR functionalization via the bromo substituent, opens up new avenues for the development of novel therapeutics. Further exploration of different MCRs and the optimization of reaction conditions will undoubtedly unlock the full potential of this valuable synthetic intermediate.

References

-

Chebanov, V. A., et al. (2018). Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. Available at: [Link]

-

Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. (n.d.). IJNRD. Available at: [Link]

-

Passerini reaction. (2023, November 27). In Wikipedia. Available at: [Link]

-

Novel Application of α-Azido Aldehydes in Multicomponent Reactions: Synthesis of Triazolo-Fused Dihydrooxazinones via a Passerini Reaction–Dipolar Cycloaddition Strategy. (2011). ACS Publications. Available at: [Link]

-

Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2025, October 20). RSC Advances. Available at: [Link]

-

Formaldehyde surrogates in multicomponent reactions. (2025, March 13). Beilstein Journals. Available at: [Link]

-

Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4402–4421. Available at: [Link]

-

Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. (2022). American Chemical Society. Available at: [Link]

-

Shaabani, A., et al. (2020). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 25(21), 5138. Available at: [Link]

-

Ugi Multicomponent Reaction - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

-

Ugi Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Passerini Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Dömling, A. (2002). 1.2 Multicomponent reactions. Refubium. Available at: [Link]

-

Tron, G. C., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2277. Available at: [Link]

-

Professor Dave Explains. (2021, November 29). Passerini Reaction [Video]. YouTube. Available at: [Link]

-

Malik, A. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1695-1724. Available at: [Link]

-

Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. Available at: [Link]

-

Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 16(21), 3975–3983. Available at: [Link]

Sources

- 1. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. ijnrd.org [ijnrd.org]

- 4. sciepub.com [sciepub.com]

- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ugi Reaction [organic-chemistry.org]

- 7. Passerini reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Passerini Reaction [organic-chemistry.org]

- 10. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde

Introduction and Scientific Context

5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of significant interest in synthetic organic chemistry. Pyrrole scaffolds are foundational in numerous pharmacologically active compounds and complex natural products. The presence of a reactive aldehyde group, a methoxy substituent, and a bromine atom makes this molecule a versatile intermediate for constructing more complex molecular architectures in drug discovery and materials science.[1]

Given its role as a key building block, establishing the purity and identity of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is paramount to ensure the integrity and reproducibility of subsequent synthetic steps and biological assays. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2]

This application note provides a comprehensive guide to developing and implementing a robust analytical reversed-phase HPLC (RP-HPLC) method for the qualitative and quantitative analysis of this target compound. We will delve into the causal logic behind chromatographic choices, present a detailed experimental protocol, and outline a strategy for method validation.

Analyte Physicochemical Properties: The Foundation of Method Development

A successful HPLC method is built upon a thorough understanding of the analyte's chemical properties. While specific experimental data for 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is not widely published, we can infer its characteristics from its structure and related pyrrole compounds.

| Property | Analysis & Predicted Value | Rationale for HPLC Method |